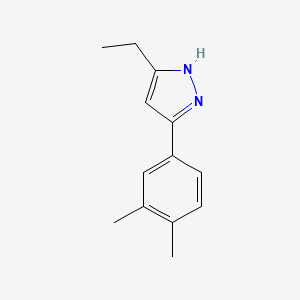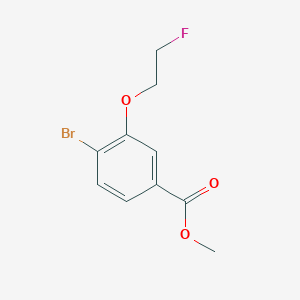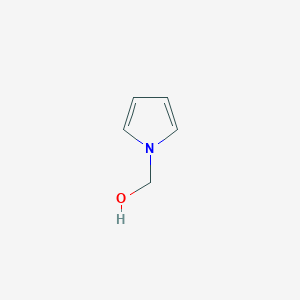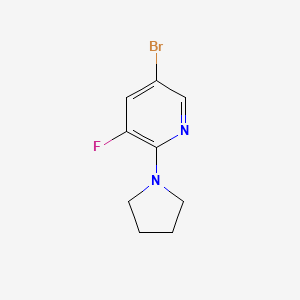
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is a boron-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid typically involves the reaction of appropriate boronic acids with diols or other suitable reagents under controlled conditions. One common method involves the use of boronic acid derivatives and diols in the presence of catalysts to facilitate the formation of the benzoxaborin ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反応の分析
Types of Reactions: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boronates or other reduced forms .
科学的研究の応用
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based enzyme inhibitors and other biological interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
作用機序
The mechanism of action of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in biological molecules, making it a potential inhibitor of enzymes that contain such groups. This interaction can modulate the activity of these enzymes and affect various biological pathways .
類似化合物との比較
Ledaborbactam etzadroxil: Another boron-containing compound with similar structural features.
Taniborbactam: A related compound with applications in enzyme inhibition.
Comparison: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is unique due to its specific structural configuration and the presence of both hydroxyl and carboxylic acid groups. This makes it particularly versatile in forming various derivatives and interacting with different molecular targets .
特性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-3-1-2-6-4-5-10(13)14-8(6)7/h1-3,13H,4-5H2,(H,11,12) |
InChIキー |
CDKSGILZHBQLRD-UHFFFAOYSA-N |
正規SMILES |
B1(CCC2=C(O1)C(=CC=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


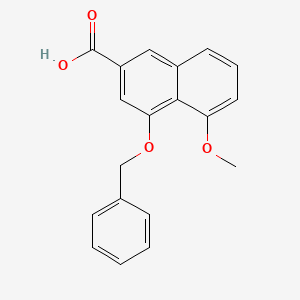


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)


